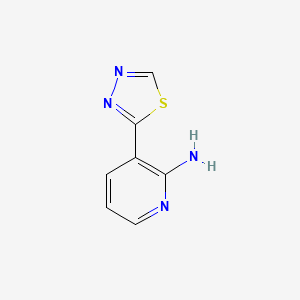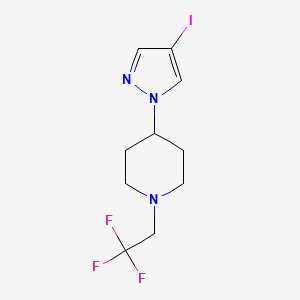
3-(1,3,4-Thiadiazol-2-yl)-2-pyridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3,4-Thiadiazol-2-yl)-2-pyridinamine is a heterocyclic compound that features both a thiadiazole and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3,4-Thiadiazol-2-yl)-2-pyridinamine typically involves the reaction of 2-aminopyridine with thiocarbohydrazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring . The reaction conditions often include the use of phosphorus oxychloride as a dehydrating agent and heating the reaction mixture to reflux .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,3,4-Thiadiazol-2-yl)-2-pyridinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thioether.
Substitution: The amino group on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
3-(1,3,4-Thiadiazol-2-yl)-2-pyridinamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Mécanisme D'action
The mechanism of action of 3-(1,3,4-Thiadiazol-2-yl)-2-pyridinamine involves its interaction with various molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis or interferes with DNA replication. In anticancer applications, it may inhibit specific enzymes or signaling pathways critical for cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Thiadiazole: Shares the thiadiazole ring but lacks the pyridine moiety.
2-Amino-1,3,4-thiadiazole: Similar structure but without the pyridine ring.
Indole-3-acetic acid derivatives containing 1,3,4-thiadiazole: These compounds have shown significant antibacterial activity.
Uniqueness
3-(1,3,4-Thiadiazol-2-yl)-2-pyridinamine is unique due to the presence of both the thiadiazole and pyridine rings, which confer a distinct set of chemical and biological properties. This dual-ring structure enhances its potential as a versatile scaffold for drug development .
Propriétés
Formule moléculaire |
C7H6N4S |
|---|---|
Poids moléculaire |
178.22 g/mol |
Nom IUPAC |
3-(1,3,4-thiadiazol-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C7H6N4S/c8-6-5(2-1-3-9-6)7-11-10-4-12-7/h1-4H,(H2,8,9) |
Clé InChI |
XGONFZXHMHMPEQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)N)C2=NN=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-((Tetrahydro-2h-pyran-4-yl)methoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13939266.png)




![n-[2-(3-Methoxyphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13939282.png)




![3,6-Dimethyl-N~1~,N~4~-bis[3-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine-1,4-dicarboxamide](/img/structure/B13939313.png)


